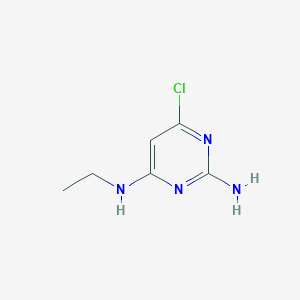

6-Chloro-n4-ethylpyrimidine-2,4-diamine

Description

Overview of the Pyrimidine (B1678525) Nucleus in Organic Synthesis and Chemical Biology

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. microbenotes.comwikipedia.org Its derivatives are ubiquitous in nature, forming the structural core of essential biomolecules. microbenotes.comwikipedia.org Most notably, the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidines that constitute the building blocks of nucleic acids, DNA and RNA, and are fundamental to genetic information storage and transfer. microbenotes.comwikipedia.org Beyond genetics, the pyrimidine scaffold is present in vital cofactors and vitamins, such as thiamine (B1217682) (vitamin B1). wikipedia.org

In the realm of organic synthesis, the pyrimidine nucleus serves as a versatile template for the development of a vast array of compounds. researchgate.net Its unique physicochemical attributes, including the ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug discovery. nih.gov The synthesis of pyrimidine derivatives is a well-established field, often involving the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea (B33335) or guanidine. wikipedia.org The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. nih.gov This has led to the successful development of pyrimidine-based drugs with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and cardiovascular agents. nih.govgsconlinepress.com

Significance of Halogenated Aminopyrimidines as Versatile Chemical Building Blocks

The introduction of halogen atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science. nih.gov Halogenation can significantly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and membrane permeability. nih.gov In the context of pyrimidines, halogenated aminopyrimidines are particularly significant as versatile chemical building blocks.

The presence of a halogen, typically chlorine or bromine, on the pyrimidine ring provides a reactive handle for a variety of synthetic transformations. This reactivity is key to their utility as intermediates. The chlorine atom in a chloropyrimidine, for instance, can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. researchgate.net This allows for the straightforward introduction of diverse functional groups and the construction of complex molecular architectures.

Furthermore, the halogen atom can participate in modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net This synthetic flexibility makes halogenated aminopyrimidines invaluable starting materials for creating libraries of novel compounds for high-throughput screening and drug discovery programs. The combination of the biologically relevant aminopyrimidine core with the synthetic versatility imparted by the halogen atom underpins their importance in contemporary chemical research.

Contextualization of 6-Chloro-N4-ethylpyrimidine-2,4-diamine within Contemporary Pyrimidine Derivative Research

This compound is a specific halogenated aminopyrimidine that has garnered attention as a key intermediate in the synthesis of more complex molecules. Its structure features a pyrimidine ring substituted with a chlorine atom at position 6, an amino group at position 2, and an ethylamino group at position 4.

The synthesis of this compound can be achieved through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with ethylamine. evitachem.comgoogle.com This reaction demonstrates the differential reactivity of the chlorine atoms on the starting material, allowing for selective substitution.

Below are the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₉ClN₄ |

| Molecular Weight | 172.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 199-202 °C evitachem.comnbinno.com |

| Boiling Point | ~438.3 °C at 760 mmHg evitachem.com |

| Density | 1.6 g/cm³ evitachem.com |

| Solubility | Slightly soluble in water; more soluble in organic solvents. evitachem.com |

The primary significance of this compound in research lies in its role as a building block. The remaining chlorine atom at the 6-position is a reactive site for further chemical modification. This allows for the synthesis of a variety of 2,4,6-trisubstituted pyrimidine derivatives. Research has shown that this compound can undergo further amination reactions to create more complex derivatives with potential biological activities. evitachem.com For instance, it has been investigated for its role as a dihydrofolate reductase inhibitor, an enzyme critical for DNA synthesis in microorganisms. evitachem.com This positions this compound as a valuable starting material in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMACTVHXCMJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979139 | |

| Record name | 6-Chloro-N~4~-ethylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6316-09-2 | |

| Record name | NSC22417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-ethylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 6 Chloro N4 Ethylpyrimidine 2,4 Diamine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon positions (C2, C4, and C6) that are ortho or para to the ring nitrogens. In 6-Chloro-N4-ethylpyrimidine-2,4-diamine, the chlorine atom at the C6 position serves as a good leaving group, making this site the primary target for nucleophilic attack.

Displacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom at the C6 position of this compound is readily displaced by a wide array of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate for creating diverse libraries of substituted pyrimidine derivatives. The reaction generally proceeds via a Meisenheimer complex, a stabilized anionic intermediate, before the expulsion of the chloride ion to yield the final substituted product.

Common nucleophiles that can effectively displace the chlorine atom include:

O-Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides can be used to introduce ether linkages. For instance, reaction with sodium methoxide would yield N4-ethyl-6-methoxypyrimidine-2,4-diamine.

N-Nucleophiles: Ammonia, primary amines, and secondary amines react to form various substituted 6-aminopyrimidine derivatives. This is one of the most common modifications, allowing for the synthesis of compounds with diverse biological activities. nih.gov

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) can be employed to introduce thioether groups.

C-Nucleophiles: Certain stabilized carbanions, such as those derived from malonates or cyanide ions, can also participate in these substitution reactions, although they may require more forcing conditions. google.com

The table below illustrates potential products from the reaction of this compound with various nucleophiles.

| Nucleophile Category | Example Nucleophile | Reagent Example | Potential Product Name |

| O-Nucleophile | Methoxide | Sodium Methoxide (NaOCH₃) | N4-Ethyl-6-methoxypyrimidine-2,4-diamine |

| N-Nucleophile | Benzylamine | Benzylamine (BnNH₂) | N4-Ethyl-N6-benzylpyrimidine-2,4,6-triamine |

| N-Nucleophile | Morpholine | Morpholine | 4-(2-Amino-4-(ethylamino)pyrimidin-6-yl)morpholine |

| S-Nucleophile | Thiophenoxide | Sodium Thiophenoxide (NaSPh) | N4-Ethyl-6-(phenylthio)pyrimidine-2,4-diamine |

Investigation of Electronic and Steric Effects on Reaction Pathways

The rate and regioselectivity of nucleophilic substitution on the pyrimidine ring are governed by both electronic and steric factors. researchgate.netnih.gov

Steric Effects: The steric hindrance around the reaction center can significantly influence the reaction pathway. nih.gov In this compound, the N4-ethylamino group introduces more steric bulk than the N2-amino group. While the primary site of reaction is the C6 position, the size of the incoming nucleophile can affect the reaction rate. Very bulky nucleophiles may react more slowly due to steric hindrance from the adjacent N4-ethylamino group. semanticscholar.org This effect becomes more pronounced when comparing substitution at the C6 position versus the C2 position in related dichloropyrimidines, where nucleophiles often preferentially attack the less sterically hindered position. nih.govsemanticscholar.org

Chemical Transformations of the Amine Functionalities

The exocyclic amine groups at the C2 and C4 positions are also reactive sites and can undergo various chemical transformations, most notably alkylation and acylation. The differing nature of these groups—a primary amine at C2 and a secondary amine at C4—allows for potential selectivity in their derivatization.

Alkylation and Acylation Reactions at the N4-Ethylamino and N2-Amino Groups

Alkylation: The N2-amino and N4-ethylamino groups can be alkylated using alkyl halides or other alkylating agents. The N2-amino group, being primary, can undergo mono- or dialkylation. The N4-ethylamino group can be further alkylated to form a tertiary amine. Selective alkylation can be challenging due to the similar nucleophilicity of the amine groups. However, regioselectivity can sometimes be achieved by controlling reaction conditions or by using specific catalytic systems, such as transition metal catalysts that can direct alkylation to a specific amine. nih.gov Steric hindrance may also play a role, potentially making the less hindered N2-amino group more accessible to bulky alkylating agents. google.com

Acylation: Acylation of the amine groups with acyl chlorides or anhydrides is a common method to form amides. This reaction is often used to install protecting groups or to introduce new functional moieties. The N2-amino group can be mono- or di-acylated, whereas the N4-ethylamino group can only be mono-acylated. Studies on related 2-aminopyrimidines have shown that reaction with acyl chlorides in the presence of a strong base can lead to N,N-diacylation at the primary amino group. chemrxiv.org By using a weaker base, such as pyridine, or the substrate itself as the base, the reaction can often be controlled to favor the formation of the mono-acylated product. chemrxiv.orgmdpi.com

The following table summarizes the potential alkylation and acylation products.

| Reaction Type | Reagent | Position | Potential Product |

| Alkylation | Methyl Iodide (CH₃I) | N2 | 6-Chloro-N2,N2-dimethyl-N4-ethylpyrimidine-2,4-diamine |

| Alkylation | Methyl Iodide (CH₃I) | N4 | 6-Chloro-N4-ethyl-N4-methylpyrimidine-2,4-diamine |

| Acylation | Acetyl Chloride (CH₃COCl) | N2 | N-(2-Amino-6-chloro-4-(ethylamino)pyrimidin-2-yl)acetamide |

| Acylation | Benzoyl Chloride (PhCOCl) | N4 | N-(6-Chloro-2-(dibenzoylamino)pyrimidin-4-yl)-N-ethylbenzamide |

Redox Chemistry: Oxidation and Reduction of the Pyrimidine Core and Substituents

The pyrimidine ring and its substituents can participate in redox reactions. Due to its relatively low aromaticity compared to benzene, the pyrimidine core is more susceptible to reduction. rsc.org

Reduction: The pyrimidine ring can be hydrogenated to yield di- or tetrahydropyrimidine derivatives. chemrxiv.org This is typically achieved using reducing agents like sodium borohydride or through catalytic hydrogenation. rsc.org Such reactions disrupt the aromaticity of the ring and lead to significant changes in the molecule's geometry and electronic properties.

Oxidation: Oxidation reactions can target either the pyrimidine ring or its substituents. The ring nitrogen atoms can be oxidized to form N-oxides using peracids. chemrxiv.orgrsc.org The alkyl substituents, such as the ethyl group at the N4 position, could potentially be oxidized at the benzylic-like position under strong oxidizing conditions, although this may be accompanied by ring degradation. The pyrimidine ring itself can also undergo oxidative degradation depending on the reagents used. rsc.org

Complex Formation with Transition Metal Ions

Pyrimidine derivatives are excellent ligands for forming coordination complexes with a wide variety of transition metal ions. google.com this compound possesses multiple potential coordination sites: the two ring nitrogen atoms (at positions 1 and 3) and the two exocyclic amino nitrogen atoms (at C2 and C4). This allows it to function as a monodentate or a polydentate (chelating) ligand.

The lone pair of electrons on the sp²-hybridized ring nitrogens and the exocyclic amino nitrogens can be donated to empty d-orbitals of a transition metal ion, forming a coordinate covalent bond. nih.gov The molecule can act as a:

Monodentate ligand: Coordinating through one of the ring nitrogen atoms, which is a common binding mode for simple pyrimidines.

Bidentate ligand: Forming a chelate ring by coordinating through a ring nitrogen and an adjacent exocyclic amino nitrogen (e.g., N1 and the N2-amino group). Chelate complexes are often more stable than complexes with monodentate ligands.

A wide range of transition metals, including copper (Cu(II)), palladium (Pd(II)), platinum (Pt(II)), nickel (Ni(II)), cobalt (Co(II)), and gold (Au(III)), are known to form stable complexes with pyrimidine-based ligands. The geometry of the resulting complex (e.g., square planar, tetrahedral, or octahedral) depends on the metal ion, its oxidation state, and the coordination number. These metal complexes often exhibit distinct physical and chemical properties compared to the free ligand, including altered solubility, color, and reactivity.

The table below lists some transition metal ions known to form complexes with pyrimidine derivatives and the likely geometries of the resulting complexes.

| Transition Metal Ion | Example Metal Salt | Potential Coordination Number | Common Geometries |

| Copper (II) | Copper(II) Acetate | 4, 6 | Square Planar, Octahedral |

| Palladium (II) | Palladium(II) Acetate | 4 | Square Planar |

| Platinum (II) | Potassium Tetrachloroplatinate(II) | 4 | Square Planar |

| Nickel (II) | Nickel(II) Acetate | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Cobalt (II) | Cobalt(II) Chloride | 4, 6 | Tetrahedral, Octahedral |

| Gold (III) | Gold(III) Chloride | 4 | Square Planar |

Coordination Chemistry and Ligand Binding Modes of Pyrimidine-2,4-diamine Derivatives

The coordination chemistry of pyrimidine-2,4-diamine derivatives is rich and varied, owing to the presence of several potential donor atoms (the two amino groups and the two ring nitrogens). The specific binding mode is influenced by factors such as the nature of the metal ion, the substituents on the pyrimidine ring, and the reaction conditions.

Derivatives of pyrimidine can act as versatile ligands, forming complexes with a wide array of transition metals. nih.govresearchgate.net For instance, studies on related pyrimidine compounds, such as those containing thione and hydroxyl groups, have shown that they can behave as bidentate chelating agents. nih.govresearchgate.net In these cases, coordination often occurs through a deprotonated hydroxyl oxygen and the nitrogen atom of an amino group. nih.govresearchgate.net This chelation results in the formation of stable five- or six-membered rings with the central metal ion.

The coordination geometry of the resulting metal complexes can vary significantly. Depending on the metal ion and the stoichiometry of the ligand, geometries such as octahedral, square planar, and distorted octahedral arrangements have been observed. researchgate.netekb.egresearchgate.net For example, in complexes of pyrimidine-derived Schiff base ligands with Ni(II), Co(III), and Fe(III), a distorted octahedral geometry with an N4S2 chromophore is common. researchgate.net In such structures, the ligand typically binds the metal ion in a tridentate fashion, utilizing a pyrimidyl nitrogen, an azomethine nitrogen, and a thiolato sulfur atom. researchgate.net

The electronic properties of the pyrimidine ring, which can be tuned by substituents, also play a crucial role in the coordination behavior. Electron-donating or withdrawing groups on the ring can alter the basicity of the nitrogen atoms, thereby influencing their affinity for different metal centers. This tunability allows for the rational design of ligands for specific applications in catalysis and materials science.

Synthesis and Characterization of Organometallic Adducts

The synthesis of organometallic adducts involving pyrimidine-2,4-diamine derivatives typically involves the reaction of the pyrimidine ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the outcome of the reaction, including the coordination number and geometry of the final complex.

For example, the synthesis of new pyrimidine derivatives can be achieved through nucleophilic substitution or cross-coupling reactions like the Suzuki coupling, which allows for the introduction of various aryl groups onto the pyrimidine core. researchgate.netresearchgate.net These derivatized ligands can then be used to form organometallic complexes. The reaction of a pyrimidine-derived Schiff base with metal salts like Ni(II), Co(III), and Fe(III) chloride has been shown to produce bis-chelate complexes. researchgate.net

The characterization of these organometallic adducts is crucial for determining their structure and properties. A combination of analytical and spectroscopic techniques is typically employed.

Elemental Analysis: Confirms the empirical formula of the complex and the metal-to-ligand ratio. ekb.eg

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Provides information about the coordination sites. A shift in the stretching frequencies of functional groups like C=N (azomethine) or N-H (amino) upon complexation indicates their involvement in bonding to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of diamagnetic complexes in solution. nih.gov Paramagnetically shifted NMR spectra can provide insights into the structure of high-spin complexes, such as those of Fe(II). nih.gov

UV-Visible (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the complex, which can help in determining the coordination geometry. nih.gov

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which reveals the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion (e.g., high-spin or low-spin). ekb.egnih.gov

A summary of characterization data for a representative cobalt(III) complex with a chiral tripyridyldiamine ligand, illustrating the type of information obtained, is presented below.

| Parameter | Value | Reference |

| Metal Center | Co(III) | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

| Donor Atom Set | N₅Cl | nih.gov |

| Co(1)-N(1) Bond Length | 1.961(2) Å | nih.gov |

| Co(1)-N(2) Bond Length | 2.016(2) Å | nih.gov |

| Co(1)-Cl(1) Bond Length | 2.241(1) Å | nih.gov |

| Coordination Bond Angles | 84.09(8)° to 97.19(7)° | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Chloro N4 Ethylpyrimidine 2,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analyses

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic molecules. For 6-Chloro-N4-ethylpyrimidine-2,4-diamine, the spectra provide characteristic signals corresponding to each unique proton and carbon atom.

In the ¹H NMR spectrum, the ethyl group attached to the N4-amino group exhibits a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the amino groups (NH₂) and the pyrimidine (B1678525) ring proton (C5-H) appear as distinct signals. The exact chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule. The carbons of the pyrimidine ring appear in the aromatic region, with their specific chemical shifts influenced by the attached substituents (chloro and amino groups). The carbons of the N-ethyl group appear in the aliphatic region of the spectrum. The chemical shifts for the parent compound, 2,4-Diamino-6-chloropyrimidine, provide a reference for the expected values. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures and general NMR principles.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C2 | - | ~163 |

| C4 | - | ~165 |

| C5 | ~5.8 - 6.0 | ~85 - 90 |

| C6 | - | ~158 |

| N4-CH₂CH₃ | ~3.3 - 3.5 (quartet) | ~38 |

| N4-CH₂CH₃ | ~1.1 - 1.3 (triplet) | ~14 |

| C2-NH₂ | ~6.5 - 7.0 (broad) | - |

| N4-NH | ~7.0 - 7.5 (broad) | - |

Investigation of Prototropic Tautomerism via NMR Techniques

Aminopyrimidines, including this compound, can exist in different tautomeric forms due to the migration of a proton. researchgate.net The primary tautomeric equilibrium involves the amino and imino forms. The predominant form is typically the amino tautomer, but the imino tautomer can be present in equilibrium. nih.gov

NMR spectroscopy is a powerful tool to study this dynamic equilibrium. researchgate.net Techniques such as variable-temperature NMR can be employed; changes in temperature can shift the equilibrium and affect the rate of exchange between tautomers. colab.ws In cases of intermediate exchange rates on the NMR timescale, signal broadening or disappearance may be observed. researchgate.net The use of different solvents can also influence the tautomeric preference by stabilizing one form over the other through specific solute-solvent interactions. colab.ws The notion that the 4'-aminopyrimidine group can tautomerize to the 1',4'-imino form is a key concept in the function of enzymes that use thiamin diphosphate. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound shows characteristic absorption bands for its various functional groups.

The N-H stretching vibrations of the primary and secondary amino groups are expected to appear as distinct bands in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will produce strong absorptions in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, around 600-800 cm⁻¹. IR data for structurally similar compounds, such as 2,4-diamino-6-chloro-5-(p-chlorophenylazo)-pyrimidine, confirms these assignments. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Amino (NH, NH₂) |

| 2850 - 2960 | C-H Stretch | Ethyl (CH₂, CH₃) |

| 1600 - 1650 | C=N Stretch | Pyrimidine Ring |

| 1550 - 1600 | N-H Bend | Amino (NH₂) |

| 1500 - 1580 | C=C Stretch | Pyrimidine Ring |

| 600 - 800 | C-Cl Stretch | Chloroalkane |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system in this compound contains π electrons and non-bonding (n) electrons on the nitrogen and chlorine atoms, leading to characteristic π→π* and n→π* transitions.

The intense π→π* transitions, characteristic of the aromatic pyrimidine system, are expected at shorter wavelengths (around 200-280 nm). The lower-energy n→π* transitions are typically weaker and appear at longer wavelengths. The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyrimidine ring and the solvent used. UV spectroscopy can also be a valuable tool in studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (172.62 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which results in a characteristic [M]⁺ and [M+2]⁺ peak pattern with an approximate 3:1 intensity ratio.

The fragmentation of the molecule under electron ionization (EI) is expected to follow predictable pathways. mdpi.com Key fragmentation patterns for amines and halogenated compounds include alpha-cleavage and loss of radicals. libretexts.org Common fragmentation pathways would likely include:

Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 143.

Loss of a chlorine atom (•Cl), leading to a fragment at m/z 137.

Cleavage of the pyrimidine ring, leading to various smaller charged fragments. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 172/174 | [C₆H₉ClN₄]⁺ | Molecular Ion ([M]⁺) |

| 157/159 | [C₅H₆ClN₄]⁺ | Loss of •CH₃ |

| 143/145 | [C₄H₄ClN₄]⁺ | Loss of •C₂H₅ (alpha-cleavage) |

| 137 | [C₆H₉N₄]⁺ | Loss of •Cl |

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 4: Predicted Crystallographic Parameters for this compound Based on data for 2,4-Diamino-6-chloropyrimidine and general principles.

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···N hydrogen bonding |

| Molecular Conformation | Planar pyrimidine ring |

| Bond Length C-Cl | ~1.74 Å |

| Bond Length C-N (amino) | ~1.35 Å |

Analysis of Molecular Conformation and Dihedral Angles

The three-dimensional arrangement of atoms and the rotational freedom around single bonds define the molecular conformation of a compound. In the case of this compound and its analogues, the planarity of the pyrimidine ring and the orientation of the substituents are key structural features.

While a specific crystal structure for this compound is not publicly available, analysis of its parent compound, 2,4-diamino-6-chloropyrimidine, and closely related derivatives provides significant insights into its likely conformation. The pyrimidine ring in these structures is typically planar or near-planar.

In a co-crystal of 2,4-diamino-6-chloropyrimidine with succinic acid, the pyrimidine ring maintains its planarity. researchgate.net For substituted derivatives, the dihedral angle between the pyrimidine ring and other attached groups is a critical parameter. For instance, in the crystal structure of a salt of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium, the dihedral angle between the 4-chlorophenyl ring and the 2,4-diaminopyrimidine (B92962) ring is a significant 63.8(1)°. ugr.es This substantial twist is attributed to the steric hindrance introduced by the ethyl and amino groups at adjacent positions on the pyrimidine ring. ugr.es

Similarly, in 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, the dihedral angle between the pyrimidine and phenyl rings is 66.47(8)°. crystallography.net This indicates that the N-alkyl and N-aryl substituents force the phenyl group out of the plane of the pyrimidine ring. It is therefore highly probable that the ethyl group in this compound also adopts a non-coplanar orientation with respect to the pyrimidine ring. The exact dihedral angle would be influenced by the electronic and steric nature of the ethyl group.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-propanamidobenzoate | 2,4-diaminopyrimidine | 4-chlorophenyl | 63.8(1) | ugr.es |

| 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | pyrimidine | phenyl | 66.47(8) | crystallography.net |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of pyrimidine derivatives is predominantly governed by a network of intermolecular hydrogen bonds, with contributions from other interactions such as π-π stacking. The amino groups on the pyrimidine ring are excellent hydrogen bond donors, while the pyrimidine nitrogen atoms act as acceptors.

In the co-crystal of 2,4-diamino-6-chloropyrimidine and succinic acid, the components are linked by pairwise O—H···N and N—H···O hydrogen bonds, creating R(8) ring motifs. researchgate.net Furthermore, the pyrimidine molecules themselves form dimers through pairwise N—H···N hydrogen bonds, also resulting in R(8) loops. researchgate.net These interactions collectively assemble the molecules into corrugated sheets. researchgate.net

For the salt of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium, the crystal structure is stabilized by both N—H···O and N—H···N hydrogen bonds. ugr.es A notable feature is a dimeric interaction between symmetry-related salts via an N—H···N hydrogen bond, which forms an eight-membered ring. ugr.es

In the case of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, the molecules in the crystal are linked by N—H···N hydrogen bonds, forming chains. crystallography.net Additionally, slipped π–π stacking interactions are observed between centrosymmetrically related pyrimidine rings, with a centroid-centroid separation of 3.7634(12) Å. crystallography.net

Based on these observations, it can be inferred that the crystal structure of this compound will be characterized by a robust network of hydrogen bonds. The N2-amino group and the N4-ethylamino group will act as hydrogen bond donors, while the pyrimidine ring nitrogens will serve as acceptors. It is highly likely that the molecules will form dimers or chains through self-complementary hydrogen bonds. The presence of the ethyl group may also influence the packing by participating in weaker C—H···π or C—H···Cl interactions.

| Compound | Interaction Type | Donor | Acceptor | Motif/Feature | Reference |

|---|---|---|---|---|---|

| 2,4-diamino-6-chloropyrimidine (in co-crystal) | N—H···O, O—H···N | NH, OH | O, N | R(8) loops | researchgate.net |

| 2,4-diamino-6-chloropyrimidine (in co-crystal) | N—H···N | NH | N | R(8) loops, forming dimers | researchgate.net |

| 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium (salt) | N—H···O, N—H···N | NH | O, N | Dimeric interaction forming an eight-membered ring | ugr.es |

| 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | N—H···N | NH | N | Chain formation | crystallography.net |

| 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | π–π stacking | pyrimidine ring | pyrimidine ring | Slipped stacking, centroid-centroid distance 3.7634(12) Å | crystallography.net |

Computational and Theoretical Chemistry of 6 Chloro N4 Ethylpyrimidine 2,4 Diamine Analogs

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 6-Chloro-N4-ethylpyrimidine-2,4-diamine. These methods provide detailed information about the electronic structure and the most stable three-dimensional arrangement of atoms (geometry) of the molecule.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and geometry of molecules. epstem.netosi.lv DFT methods, such as those employing the B3LYP functional, are widely used for their balance of accuracy and computational cost in studying pyrimidine (B1678525) derivatives. epstem.net These calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netepstem.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. epstem.net For instance, in a study of substituted pyrimidine derivatives, the compound with the smallest HOMO-LUMO gap was identified as the most reactive. epstem.net

Ab initio methods, such as the RHF/6-31G(d) level of theory, have been used to study the electronic effects in chloropyrimidines. osi.lv These calculations have revealed charge and π-electron density alternation on the ring atoms in pyrimidine derivatives. osi.lv Both DFT and ab initio methods are crucial for optimizing the molecular geometry to its lowest energy state, providing a reliable representation of the molecule's structure.

Table 1: Calculated Electronic Properties of a Generic Substituted Pyrimidine Analog using DFT

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. For example, theoretical calculations can predict the 1H and 13C NMR chemical shifts of pyrimidine derivatives. While specific experimental versus calculated NMR data for this compound were not found, studies on related pyrimidine derivatives have demonstrated good agreement between calculated and experimental spectra. researchgate.net Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be computationally modeled to improve accuracy.

Nitrogen-14 nuclear quadrupole resonance (NQR) spectroscopy has also been used to study substituted pyrimidines, providing insights into the π-electron densities at the ring nitrogen atoms. researchgate.net Theoretical calculations can complement these experimental findings by providing a deeper understanding of the electronic interactions within the molecule.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to explore the conformational landscape of flexible molecules like this compound, particularly concerning the rotation of the N-ethyl group. The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical and biological properties.

Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers between them. For N-ethyl pyrimidine derivatives, rotation around the C-N bond connecting the ethyl group to the pyrimidine ring leads to different conformers. The relative energies of these conformers can be calculated to determine the most stable arrangement. For example, studies on N-aryl cyclopenta[d]pyrimidines have shown that hindered rotation of the substituent can impact their biological activity, and these rotational barriers can be investigated using computational methods. nih.gov The potential energy surface can be scanned by systematically changing the dihedral angle of the ethyl group to identify the lowest energy conformations.

Theoretical Investigation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the nucleophilic aromatic substitution (SNAr) reactions that are common for chloropyrimidines. wuxiapptec.comnih.gov The chlorine atom at the 6-position of this compound is susceptible to displacement by nucleophiles.

Theoretical studies can model the entire reaction pathway, identifying the transition states and intermediates. ims.ac.jp For SNAr reactions, a concerted mechanism, where bond formation and bond breaking occur in a single step, has been proposed as an alternative to the traditional stepwise addition-elimination mechanism involving a Meisenheimer complex. nih.gov Computational analyses can help distinguish between these mechanisms by calculating the energy profiles of both pathways. nih.gov

Table 2: Calculated Activation Energies for a Model SNAr Reaction of a Chloropyrimidine

| Reaction Pathway | Activation Energy (kcal/mol) |

| Substitution at C-2 | ~8.8 |

| Substitution at C-4 | ~14.7 |

Note: This data is for a model reaction of 2-MeSO2-4-chloropyrimidine and is intended to be illustrative. wuxiapptec.com Specific energetic data for this compound was not available.

Computational Studies on Prototropic Equilibria and Tautomerism

Prototropic tautomerism, the migration of a proton between different sites in a molecule, is a key consideration for aminopyrimidines like this compound. nih.gov The presence of amino groups and ring nitrogens allows for the existence of several tautomeric forms, which can be in equilibrium. The relative stability of these tautomers can significantly affect the compound's chemical and biological properties.

Computational methods, particularly DFT, are extensively used to study these tautomeric equilibria. researchgate.netnih.gov By calculating the relative Gibbs free energies of the possible tautomers, the most stable form and the equilibrium constants between different tautomers can be predicted. mdpi.com For 2-aminopyrimidine, the amino form is generally found to be more stable than the imino tautomer. The presence of substituents, such as the chloro and ethyl groups in this compound, can influence the position of this equilibrium. Solvent effects can also play a crucial role and can be modeled using continuum solvent models. nih.gov

Table 3: Possible Tautomers of the 2,4-Diaminopyrimidine (B92962) Core

| Tautomer Name | Description |

| Diamino | Both exocyclic nitrogen atoms are in the amino form. |

| Amino-imino | One exocyclic nitrogen is in the amino form and the other is in the imino form. |

| Diimino | Both exocyclic nitrogen atoms are in the imino form. |

Note: This table describes the general types of tautomers possible for the core structure. The specific equilibrium for this compound would be influenced by its substituents.

Exploration of Chemical Utility and Non Pharmacological Applications of 6 Chloro N4 Ethylpyrimidine 2,4 Diamine and Derivatives

Utility as Synthetic Intermediates in Advanced Organic Synthesis

The presence of a reactive chlorine atom at the 6-position, coupled with the di-amino functionality, makes 6-Chloro-N4-ethylpyrimidine-2,4-diamine and its parent compound, 2,4-diamino-6-chloropyrimidine, highly valuable intermediates in advanced organic synthesis. mdpi.comnih.gov The chlorine atom is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups and the construction of complex molecular architectures.

A primary application of these chloro-pyrimidine derivatives is in nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, including amines and thiols, to generate new substituted pyrimidines. evitachem.com For instance, the reaction of 2,4-diamino-6-chloropyrimidine with nucleophiles generated from substituted methanols and sodium hydride in a dry solvent like DMSO or THF produces various 2,4-diamino-6-substituted pyrimidines in moderate to good yields. mdpi.com Similarly, derivatives such as 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine undergo nucleophilic displacement of the chlorine with sodium thiophenoxide or sodium ethanethiolate to yield the corresponding thioether derivatives. biomedpharmajournal.org

Furthermore, these compounds serve as key precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki cross-coupling reaction. biomedpharmajournal.orgresearchgate.netresearchgate.netresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the arylation of the pyrimidine (B1678525) core. In a typical procedure, a 6-chloropyrimidine derivative is treated with an arylboronic acid in the presence of a palladium catalyst (such as palladium tetraacetate), a phosphine (B1218219) ligand, and a base in a suitable solvent system, often refluxing n-propanol. biomedpharmajournal.orgresearchgate.netresearchgate.netresearchgate.net This methodology has been employed to synthesize a variety of 6-aryl-pyrimidine derivatives from precursors like 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. researchgate.netresearchgate.netresearchgate.net The versatility of the Suzuki reaction enables the introduction of diverse aryl and heteroaryl moieties, significantly expanding the chemical space accessible from the 6-chloropyrimidine scaffold.

The general synthetic utility is summarized in the following table:

Table 1: Synthetic Transformations of 6-Chloropyrimidine Derivatives| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | NaH, Substituted Methanol (B129727), DMSO/THF | 6-Alkoxy-pyrimidine-2,4-diamines | mdpi.com |

| Nucleophilic Substitution | NaSPh or NaSEt, DMF | 6-Thioether-pyrimidine-2,4-diamines | biomedpharmajournal.org |

| Suzuki Cross-Coupling | Arylboronic acid, Pd(OAc)₂, Ph₃P, Na₂CO₃, n-propanol | 6-Aryl-pyrimidine-2,4-diamines | biomedpharmajournal.orgresearchgate.netresearchgate.netresearchgate.net |

| Nucleophilic Substitution | Amines | N,6-disubstituted-pyrimidine-2,4-diamines | evitachem.comnih.gov |

Development of Novel Chemical Probes for Mechanistic Studies on Macromolecular Systems (excluding clinical imaging)

The pyrimidine core, particularly when functionalized, can exhibit interesting photophysical properties, making it a candidate for the development of chemical probes. These probes are instrumental in studying the mechanisms of macromolecular systems in a non-clinical research context. While specific examples for this compound are not extensively documented, the general principles of using pyrimidine derivatives as fluorescent probes are well-established.

The development of fluorescent probes from pyrimidine scaffolds often involves the strategic introduction of fluorophores or environmentally sensitive groups. The inherent fluorescence of some pyrimidine derivatives can be modulated by their interaction with macromolecules. For instance, a change in the fluorescence signal (intensity or wavelength) upon binding to a protein or nucleic acid can provide information about the binding event and the local environment of the binding site.

Derivatives of 2,4-diaminopyrimidine (B92962) can be functionalized to create probes for specific biological targets. The amino groups and the reactive chloro position provide handles for the attachment of reporter groups or targeting moieties. For example, a fluorescent dye could be coupled to the pyrimidine scaffold, which is designed to bind to a specific enzyme's active site. The change in the probe's fluorescence upon binding could then be used to study enzyme kinetics or to screen for inhibitors.

Applications in Ligand Design for Material Science and Catalysis

The nitrogen atoms within the pyrimidine ring of this compound and its derivatives possess lone pairs of electrons, making them excellent candidates for acting as ligands in coordination chemistry. nih.gov The ability of these pyrimidine derivatives to form stable complexes with a variety of metal ions opens up avenues for their application in material science and catalysis.

In material science, pyrimidine-based ligands can be used to construct metal-organic frameworks (MOFs) or coordination polymers. These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, which are dependent on the nature of both the metal ion and the organic ligand. The specific substitution pattern on the pyrimidine ring, including the ethylamino and chloro groups, can influence the electronic properties and the three-dimensional structure of the resulting coordination complex, thereby tuning the properties of the material.

In the field of catalysis, metal complexes incorporating pyrimidine-based ligands can function as catalysts for a range of organic transformations. The pyrimidine ligand can influence the catalytic activity of the metal center by modifying its steric and electronic environment. For example, palladium complexes bearing N-heterocyclic carbene ligands derived from pyrimidines could potentially be used in cross-coupling reactions. The modular nature of the this compound scaffold allows for systematic modifications to optimize the performance of the resulting catalyst.

Optical Properties and Fluorometric Applications of Pyrimidine Derivatives

Pyrimidine derivatives, especially those with amino substitutions, are known to possess fluorescent properties. researchgate.net The electronic transitions within the aromatic pyrimidine ring system can lead to the absorption of UV light and subsequent emission of light at a longer wavelength. The specific optical properties, such as the absorption and emission maxima and the fluorescence quantum yield, are highly dependent on the substitution pattern on the pyrimidine ring.

The introduction of an ethylamino group at the N4 position, as in this compound, is expected to influence the compound's photophysical properties. Generally, amino groups act as electron-donating groups, which can lead to a red-shift in the absorption and emission spectra compared to the unsubstituted pyrimidine core. The presence of the chlorine atom, an electron-withdrawing group, further modulates the electronic structure of the molecule. This donor-acceptor character within the molecule can enhance intramolecular charge transfer (ICT), which often leads to interesting fluorescent properties.

For many aminopyrimidine compounds, the fluorescence intensity is observed to be higher in polar protic solvents like methanol and ethanol. This is often attributed to the stabilization of the excited state through hydrogen bonding between the solvent molecules and the amino groups of the pyrimidine.

The polarity of the solvent can also influence the position of the fluorescence emission maximum. An increase in solvent polarity typically leads to a larger Stokes shift (the difference between the absorption and emission maxima) and a red-shift in the emission spectrum. This is because a more polar solvent can better stabilize the more polar excited state relative to the ground state.

Table 2: Conceptual Solvent Effects on the Fluorescence of an Aminopyrimidine Derivative

| Solvent | Polarity | Fluorescence Intensity | Emission Maximum (λem) |

|---|---|---|---|

| Hexane | Low | Low | Shorter Wavelength |

| Dichloromethane | Medium | Moderate | Intermediate Wavelength |

| Acetonitrile | High (Aprotic) | Moderate | Longer Wavelength |

| Ethanol | High (Protic) | High | Longest Wavelength |

Scaffold Optimization for Targeted Molecular Interactions in Chemical Biology Research

The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry and chemical biology. researchgate.net This means that this core structure is capable of binding to multiple biological targets with high affinity. By systematically modifying the substituents on this scaffold, researchers can optimize the molecule's interaction with a specific target, enhancing its potency and selectivity. This compound and its analogs serve as excellent starting points for such optimization efforts.

In chemical biology research, these optimized molecules can be used as tools to probe the function of specific proteins or pathways. For example, a highly selective inhibitor developed from the 2,4-diaminopyrimidine scaffold can be used to study the physiological role of its target enzyme by observing the effects of its inhibition in a cellular or organismal context.

One approach to scaffold optimization involves generating a library of derivatives where different functional groups are introduced at various positions on the pyrimidine ring. mdpi.com For the this compound scaffold, modifications could be made at the C5 position, the C6 position (by replacing the chlorine), and on the N4-ethyl group. These libraries can then be screened against a target of interest to identify compounds with improved binding affinity or desired functional activity.

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and, in the context of chemical biology, its binding to a macromolecular target. By synthesizing and evaluating a series of related compounds, researchers can deduce which structural features are critical for binding and activity.

A study on pyrimethamine, a close analog of this compound (specifically, 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine), provides a clear example of an SRR study. nih.gov This research aimed to understand the structural features that contribute to its interaction with the enzyme β-N-acetylhexosaminidase. Derivatives were synthesized with modifications at the amino, ethyl, and chloro positions, and their inhibitory activity was evaluated. nih.gov

The key findings from this study are summarized below:

Table 3: Structure-Reactivity Relationship of Pyrimethamine Derivatives| Modification | Position | Effect on Inhibitory Activity (IC₅₀) | Conclusion | Reference |

|---|---|---|---|---|

| Removal of amino groups | C2 and C4 | Loss of activity | The amino groups are critical for binding and inhibition. | nih.gov |

| Replacement of ethyl group | C6 | Increase in IC₅₀ (>10-fold) | The ethyl group is important for optimal activity. | nih.gov |

| Replacement of chloro group | C5-phenyl | Minor increase in IC₅₀ (2-3-fold) | The chloro group has a modest effect on inhibitory activity but influences toxicity. | nih.gov |

| Removal of chloro group | C5-phenyl | Higher IC₅₀ but enhanced enzyme activity in cells | The phenyl group and its substituents are important for modulating efficacy and toxicity. | nih.gov |

These studies demonstrate that even small changes to the pyrimidine scaffold can have a significant impact on its interaction with a biological target. nih.gov Such detailed SRR analyses are fundamental to the rational design of potent and selective chemical probes and therapeutic agents. They provide a roadmap for optimizing molecular interactions and understanding the underlying binding mechanisms at a molecular level.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-N4-ethylpyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-aminopyrimidine with ethylamine derivatives under reflux in anhydrous solvents (e.g., THF or DMF) with catalytic bases like K₂CO₃ . Optimization includes adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) improves yield .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation . Use desiccants (e.g., silica gel) to avoid moisture. During handling, wear nitrile gloves, protective eyewear, and work in a fume hood to minimize inhalation/contact. For hygroscopic batches, pre-dry solvents and reagents to <50 ppm H₂O .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substitution patterns (e.g., δ~8.0 ppm for pyrimidine protons) .

- FT-IR to identify N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- LC-MS (ESI+) for molecular ion validation (e.g., [M+H]+ at m/z 201.6).

- X-ray crystallography (if crystalline) to resolve bond angles and hydrogen-bonding networks, as demonstrated for analogous pyrimidines .

Advanced Research Questions

Q. How can computational modeling predict the supramolecular interactions of this compound in crystal lattices or biological targets?

- Methodological Answer : Employ density functional theory (DFT) to map electrostatic potentials and identify hydrogen-bond donor/acceptor sites (e.g., amino and chloro groups). Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) assess solvation effects. For protein-ligand docking, use AutoDock Vina with crystal structures of target enzymes (e.g., receptor tyrosine kinases) . Validate predictions against experimental crystallographic data (e.g., triclinic P1 symmetry with intermolecular N-H⋯N bonds) .

Q. What strategies resolve contradictory data on the biological activity of this compound across different kinase inhibition assays?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., radiometric vs. fluorescence-based kinase assays). Control for solvent effects (DMSO tolerance <1%) and compound aggregation via dynamic light scattering. Perform dose-response curves (IC₅₀) under standardized ATP concentrations. Compare with structurally related inhibitors (e.g., Pyrimethamine derivatives) to identify SAR trends .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups at N4) influence the hydrogen-bonding network and solubility of this compound?

- Methodological Answer : Systematic substituent scanning via X-ray crystallography reveals that bulkier alkyl groups (e.g., ethyl) reduce crystal packing density, increasing solubility in apolar solvents. Thermodynamic solubility assays (shake-flask method) in PBS (pH 7.4) and logP measurements (HPLC) quantify hydrophilicity changes. Compare with analogs like 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine, which shows tighter H-bonding but lower solubility .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under accelerated stability conditions?

- Methodological Answer : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze via UPLC-QTOF-MS. Major degradation products (e.g., hydrolyzed chloro groups forming hydroxyl derivatives) indicate susceptibility to aqueous media. Stabilization strategies include lyophilization or formulation with cyclodextrins .

Data Analysis & Experimental Design

Q. How can researchers design statistically robust dose-response experiments for this compound in enzyme inhibition studies?

- Methodological Answer : Use a minimum of three biological replicates with technical triplicates. Apply Hill-slope models to calculate IC₅₀ values (GraphPad Prism). Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). Power analysis (α=0.05, β=0.2) determines sample size adequacy .

Q. What crystallographic parameters are critical for resolving the hydrogen-bonding motifs of this compound?

- Methodological Answer : Collect high-resolution (<1.0 Å) X-ray data at 100 K. Refine using SHELXL with anisotropic displacement parameters. Analyze H-bond metrics (distance: 2.8–3.2 Å; angles: 150–180°) and π-π stacking (3.5–4.0 Å interplanar spacing). Compare with similar triclinic structures (e.g., a=7.94 Å, α=100.1°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.